molecular formula C16H26N2O4 B14454098 N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide CAS No. 73264-46-7

N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide

Cat. No.: B14454098
CAS No.: 73264-46-7
M. Wt: 310.39 g/mol
InChI Key: NYAZWWCQQVATHV-UHFFFAOYSA-N
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Description

N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide is a complex organic compound with a unique structure that includes a butoxy group, a hydroxypropyl group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-butoxy-2-hydroxypropylamine with 4-methoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methylphenyl}acetamide
  • N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-ethoxyphenyl}acetamide

Uniqueness

N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

73264-46-7

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

N-[3-[(3-butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C16H26N2O4/c1-4-5-8-22-11-14(20)10-17-15-9-13(18-12(2)19)6-7-16(15)21-3/h6-7,9,14,17,20H,4-5,8,10-11H2,1-3H3,(H,18,19)

InChI Key

NYAZWWCQQVATHV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CNC1=C(C=CC(=C1)NC(=O)C)OC)O

Origin of Product

United States

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